5-Amino-1-Carboxymethylpyrazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

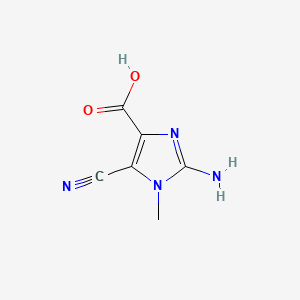

5-Amino-1-carboxymethylpyrazole, also known as 5-Amino-1-carboxymethylpyrazole, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-1-carboxymethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-carboxymethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

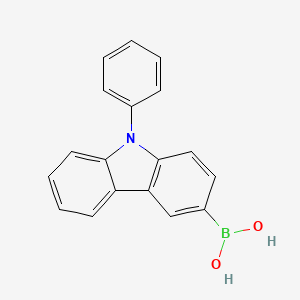

Organische Synthese

5-Aminopyrazole, einschließlich 5-Amino-1-Carboxymethylpyrazol, sind potente Reagenzien in der organischen Synthese . Sie dienen als vielseitige synthetische Bausteine in der Synthese bemerkenswerter organischer Moleküle mit einem Schwerpunkt auf vielseitigen Funktionalitäten .

Aufbau von heterocyclischen Gerüsten

5-Aminopyrazole werden für den Aufbau verschiedener heterocyclischer oder fusionierter heterocyclischer Gerüste verwendet . Dazu gehören polysubstituierte heterocyclische Verbindungen und fusionierte heterocyclische Verbindungen .

Synthese von fusionierten Heterocyclen

Fusionierte Heterocyclen, die über 5-Aminopyrazole synthetisiert werden, werden als bicyclische, tricyclische, tetracyclische und spiro-fusionierte Pyrazolderivate klassifiziert . Diese Verbindungen werden über eine Vielzahl von Ansätzen synthetisiert, darunter konventionelle Reaktionen, Eintopf-Mehrkomponentenreaktionen, Cyclokondensation, Kaskaden-/Tandem-Protokolle und Kupplungsreaktionen .

Medizinische Chemie

5-Aminopyrazole sind vielversprechende funktionelle Reagenzien, ähnlich wie biologisch aktive Verbindungen, mit vielfältigen Anwendungen insbesondere im Bereich der Pharmazeutik und der medizinischen Chemie . Sie sind häufige Motive in einer breiten Palette synthetisierter Medikamente .

Design von Arzneimitteln

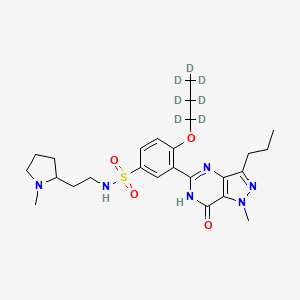

Ein Pyrazol-Kern, wie er in this compound vorkommt, ist ein einfach zu synthetisierendes Gerüst mit großem therapeutischem Potenzial . Es liefert nützliche Liganden für Rezeptoren oder Enzyme, wie z. B. p38MAPK und verschiedene Kinasen, COX und andere <svg class="icon" height="16" p-id="1735" t="1709264788668" version

Wirkmechanismus

Target of Action

5-Amino-1-carboxymethylpyrazole is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . BTK represents a major therapeutic target for B-cell-driven malignancies .

Mode of Action

The compound interacts with its target, BTK, by binding to it and inhibiting its activity . This interaction results in the modulation of the BTK’s function, which is crucial in the signaling pathways of B-cell development and activation .

Biochemical Pathways

The inhibition of BTK by 5-Amino-1-carboxymethylpyrazole affects the B-cell receptor signaling pathway . This pathway plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, the compound disrupts this pathway, leading to the suppression of B-cell mediated immune responses .

Result of Action

The primary result of 5-Amino-1-carboxymethylpyrazole’s action is the inhibition of BTK, leading to the suppression of B-cell mediated immune responses . This can result in the reduction of B-cell-driven malignancies, making it a potential therapeutic agent for such conditions .

Biochemische Analyse

Biochemical Properties

5-Amino-1-carboxymethylpyrazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This suggests that 5-Amino-1-carboxymethylpyrazole plays a significant role in biochemical reactions, particularly in the context of cancer research .

Cellular Effects

The effects of 5-Amino-1-carboxymethylpyrazole on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to enhance the synthesis of the GLUT4 receptor and increase metabolic inefficiency, resulting in greater energy burn .

Molecular Mechanism

At the molecular level, 5-Amino-1-carboxymethylpyrazole exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role in enzyme inhibition . Moreover, it has been associated with changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Amino-1-carboxymethylpyrazole have been observed to change in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 5-Amino-1-carboxymethylpyrazole vary with different dosages in animal models. It has been reported to ameliorate muscular function, cardiac disease, and Duchenne muscular dystrophy (DMD) in animal models by replenishing NAD+ levels via NNMT inhibition .

Metabolic Pathways

5-Amino-1-carboxymethylpyrazole is involved in various metabolic pathways. Specific information on the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with, is currently limited .

Transport and Distribution

The transport and distribution of 5-Amino-1-carboxymethylpyrazole within cells and tissues are crucial aspects of its function. Specific information on how the product is transported and distributed within cells and tissues is currently limited .

Subcellular Localization

The subcellular localization of 5-Amino-1-carboxymethylpyrazole can influence its activity or function. Specific information on the subcellular localization of the product and any effects on its activity or function is currently limited .

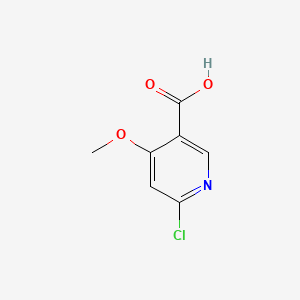

Eigenschaften

IUPAC Name |

2-(5-aminopyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGNFPJNGTWWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668483 |

Source

|

| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144991-25-3 |

Source

|

| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)